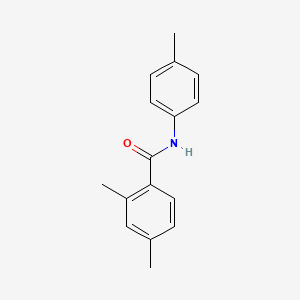
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione, also known as CETT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CETT is a heterocyclic compound that contains a triazine ring and a thione group.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have suggested that 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione may exert its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been found to have several biochemical and physiological effects. Studies have shown that 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of acetylcholinesterase. 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been found to have antioxidant activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its potential use in cancer research. 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been found to have anti-tumor activity against various types of cancer cells, which makes it a promising candidate for further research. However, one of the limitations of using 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its moderate to high toxicity. Studies have shown that 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione can cause cytotoxicity in normal cells, which may limit its potential use in clinical applications.
Future Directions
There are several future directions for research on 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione. One direction is to further investigate its anti-tumor activity and mechanism of action. Studies could also be conducted to determine the optimal dosage and administration of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione for the treatment of cancer. Another direction is to investigate its potential use in the treatment of Alzheimer's disease. Studies could be conducted to determine its efficacy in inhibiting the activity of acetylcholinesterase and improving cognitive function. Additionally, studies could be conducted to determine the potential side effects of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione and its toxicity in vivo.
Synthesis Methods
The synthesis of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione involves the reaction of 2-ethylphenyl isothiocyanate with cyclohexylamine in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to form 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione. The synthesis of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been reported in several studies, and the yields have been found to be moderate to high.
Scientific Research Applications
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been found to have potential use in various research applications. One of the most promising applications of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione is in the field of cancer research. Studies have shown that 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been found to have potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-2-14-8-6-7-11-16(14)20-13-19(12-18-17(20)21)15-9-4-3-5-10-15/h6-8,11,15H,2-5,9-10,12-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJTPKFPAJIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)





![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)